molecular formula C12H13N B1680423 N-(2-Propynyl)-2,3-dihydroinden-1-amine CAS No. 1875-50-9

N-(2-Propynyl)-2,3-dihydroinden-1-amine

Cat. No.: B1680423
CAS No.: 1875-50-9
M. Wt: 171.24 g/mol
InChI Key: RUOKEQAAGRXIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Racemic rasagiline, also known as N-(2-Propynyl)-2,3-dihydroinden-1-amine, primarily targets monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .

Mode of Action

Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . It binds to MAO, inhibiting its activity, which leads to an increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This results in improved regulation of mood and cognition, and it also provides symptomatic relief in conditions like Parkinson’s disease .

Biochemical Pathways

The inhibition of MAO by rasagiline impacts several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters, leading to increased concentrations of these neurotransmitters in the brain . This can help to alleviate symptoms in diseases characterized by low levels of these neurotransmitters, such as Parkinson’s disease .

Pharmacokinetics

Rasagiline has a bioavailability of 36% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of rasagiline is approximately 3 hours . It is excreted through both the kidneys and feces .

Result of Action

The primary result of rasagiline’s action is the increase in the levels of dopamine, norepinephrine, and serotonin in the brain . This can lead to improvements in mood, cognition, and motor control, particularly in individuals with Parkinson’s disease .

Action Environment

The action of rasagiline can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP1A2 can impact the metabolism and efficacy of rasagiline . Additionally, the drug’s action can be affected by the patient’s liver function, as rasagiline is metabolized in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Propynyl)-2,3-dihydroinden-1-amine can be synthesized through several methods. One common approach involves the reaction of indanone with propargylamine under specific conditions . The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .

Properties

IUPAC Name

N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKEQAAGRXIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861335
Record name Racemic rasagiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1875-50-9
Record name Racemic rasagiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racemic rasagiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rasagiline, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2TR4YN26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of racemic 1-aminoindan (64 g), 15% aqueous sodium hydroxide solution (141 g), water (107 mL) and toluene (192 mL) there was added propargyl benzenesulfonate (94.3 g) during 20 minutes at ambient temperature. The resulting mixture was heater to 45° C. for 4 hours, at which time the pH was confirmed to be >12(45% sodium hydroxide added if necessary) and the phases were separated. To the organic phase water (64 mL) was added and the pH was adjusted to 2 with 33% aqueous sulfuric acid. The aqueous phase was separated, diluted with water and mixed with toluene. The pH was adjusted to 6 with 25% aqueous sodium hydroxide and the phases separated. The aqueous phase was extracted again with toluene, ensuring a pH=6. The combined organic layers were concentrated in vacuo to yield 51 g of crude racemic N-propargyl-1-aminoindan as a yellow oil.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
94.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Propynyl)-2,3-dihydroinden-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Propynyl)-2,3-dihydroinden-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2-Propynyl)-2,3-dihydroinden-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2-Propynyl)-2,3-dihydroinden-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2-Propynyl)-2,3-dihydroinden-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2-Propynyl)-2,3-dihydroinden-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.